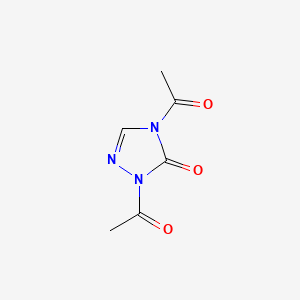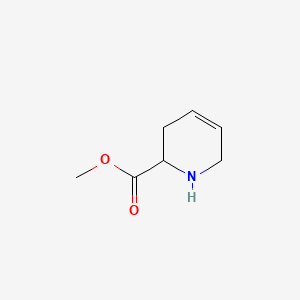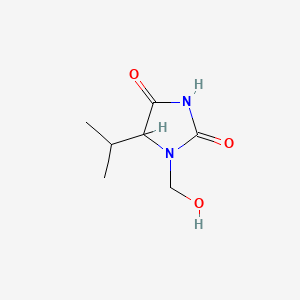
2-Methyl-2-phenylsuccinic-d5 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylsuccinic-d5 Acid is a deuterated analog of 2-Methyl-2-phenylsuccinic Acid. It is a stable isotope-labeled compound, often used in research to study metabolic pathways and reaction mechanisms. The molecular formula is C11H7D5O4, and it has a molecular weight of 213.24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylsuccinic-d5 Acid typically involves the deuteration of 2-Methyl-2-phenylsuccinic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions in deuterated solvents .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylsuccinic-d5 Acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives, which are valuable in various research applications .
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylsuccinic-d5 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylsuccinic-d5 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenylsuccinic Acid: The non-deuterated analog, used in similar applications but lacks the isotopic labeling.
2-Methyl-2-phenylbutanedioic Acid: Another analog with slight structural differences, used in different research contexts
Uniqueness
2-Methyl-2-phenylsuccinic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required .
Propiedades
Número CAS |
1330180-12-5 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
213.244 |
Nombre IUPAC |
2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
Clave InChI |
ZQVXSSDWCRHKPX-VIQYUKPQSA-N |
SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |
Sinónimos |
2-Methyl-2-phenyl-succinic-d5 Acid; 2-Methyl-2-phenyl-butanedioic-d5 Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)


